![molecular formula C26H24N2O5S2 B2455375 (Z)-4-benzoyl-N-(3-(2-éthoxyéthyl)-6-(méthylsulfonyl)benzo[d]thiazol-2(3H)-ylidène)benzamide CAS No. 865173-67-7](/img/structure/B2455375.png)
(Z)-4-benzoyl-N-(3-(2-éthoxyéthyl)-6-(méthylsulfonyl)benzo[d]thiazol-2(3H)-ylidène)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of benzothiazoles and amides, which are widely used in medicinal chemistry due to their diverse biological activities . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been studied for their potential use in colorimetric sensing . Amides are functional groups that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often found in a wide range of pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzothiazole ring and an amide group. The benzothiazole ring is aromatic and thus contributes to the compound’s stability. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, due to the presence of the electron-rich aromatic ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzothiazole ring could contribute to its aromaticity and stability. The amide group could influence its solubility due to the ability to form hydrogen bonds .Applications De Recherche Scientifique
Annulation [3 + 2] intermoléculaire sans métal
Ce composé a été étudié pour son rôle dans les réactions d'annulation [3 + 2] intermoléculaires sans métal. Plus précisément, il participe à un processus d'annulation contrôlé par la température avec des arylhydrazines N,N-disubstituées et du CS2 en présence de DMSO. Les produits résultants comprennent des benzo[d]thiazole-2(3H)-thiones et des benzo[d]thiazol-2(3H)-ones . Ce protocole offre une formation directe de liaison C–S/C–N sans avoir besoin de catalyseurs externes, de métaux de transition, de bases, de ligands ou d'oxydants.
Activité antivirale
Des études récentes ont exploré les propriétés antivirales potentielles des dérivés benzamides apparentés. En particulier, les dérivés de 4-(2-nitrophénoxy)benzamide ont été conçus et synthétisés en tant qu'inhibiteurs potentiels des enzymes de déubiquitinase (DUB). Ces composés ont montré des activités antivirales fortes à très fortes contre l'adenovirus, le HSV-1 et le virus de Coxsackie, avec des valeurs de CI50 allant de 10,22 à 44,68 μM. Notamment, les composés 8c, 8d, 10b et 8a ont montré une activité contre l'adenovirus, le HSV-1, le virus de Coxsackie et le SARS-CoV-2, respectivement .
Plateforme pour l'exploration des processus photochimiques
Les dérivés benzoyl-carbazole, y compris les structures apparentées, ont été étudiés comme plateformes pour l'exploration de processus photochimiques tels que la phosphorescence à température ambiante (RTP) et la fluorescence retardée activée thermiquement (TADF) . Bien que ce composé spécifique n'ait peut-être pas été directement étudié, son fragment benzamide pourrait contribuer à des études similaires.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzimidazole derivatives, which are known to interact with a variety of biological targets
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets through various mechanisms, such as inhibition of enzymes or disruption of protein-protein interactions . The specific mode of action of this compound will depend on its primary targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been shown to affect a variety of biochemical pathways, depending on their targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been shown to have a variety of effects, such as inducing apoptosis or inhibiting cell proliferation . The specific effects of this compound will depend on its mode of action and its primary targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability
Propriétés
IUPAC Name |
4-benzoyl-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-33-16-15-28-22-14-13-21(35(2,31)32)17-23(22)34-26(28)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYHRNYONJULJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

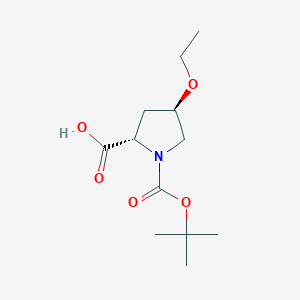
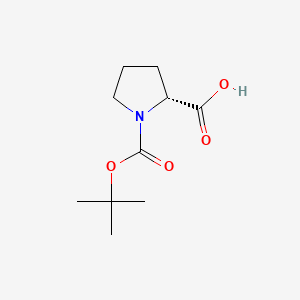
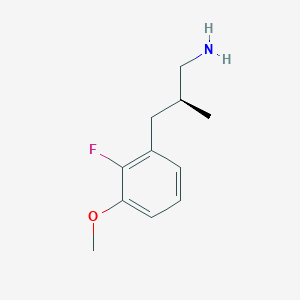

![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)
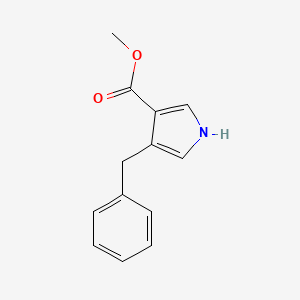
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)
![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)
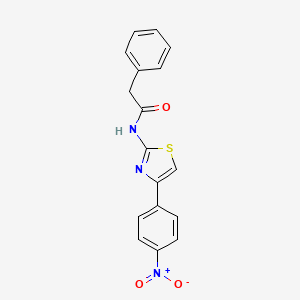
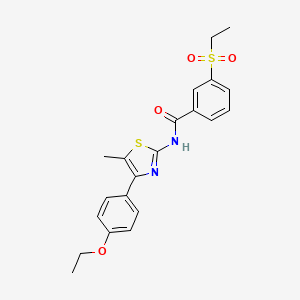
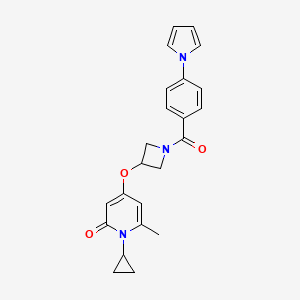
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2455310.png)
![3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2455311.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2455312.png)